

# Technical Support Center: Optimizing PEALD with Tris(dimethylamino)silane (TDMAS)

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## Compound of Interest

Compound Name: *Tris(dimethylamino)silane*

Cat. No.: *B081438*

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This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Plasma-Enhanced Atomic Layer Deposition (PEALD) with the **Tris(dimethylamino)silane (TDMAS)** precursor for the deposition of silicon-based thin films.

## Troubleshooting Guides and FAQs

This section addresses common issues encountered during PEALD processes with TDMAS, offering potential causes and recommended solutions in a question-and-answer format.

### Issue 1: High Carbon and Nitrogen Impurity Levels in the Film

**Q:** My deposited SiO<sub>2</sub> or SiN<sub>x</sub> films show significant carbon and/or nitrogen contamination. What are the likely causes and how can I mitigate this?

**A:** High impurity levels are a common challenge with aminofunctionalized precursors like TDMAS due to the incomplete removal of precursor ligands. The primary factors influencing impurity incorporation are plasma parameters and deposition temperature.

Potential Causes & Solutions:

- **Insufficient Plasma Exposure Time:** The plasma exposure step may not be long enough to completely react with and remove the dimethylamino ligands from the surface.

- Solution: Increase the plasma exposure time. This provides more reactive species (e.g., oxygen or nitrogen radicals) to the surface, enhancing the removal of carbon- and nitrogen-containing fragments.[1][2] Be aware that excessively long plasma exposure can lead to ion-induced damage or increased film stress.
- Inadequate Plasma Power: Low plasma power might not generate a sufficient density of reactive radicals to effectively combust or convert the precursor ligands.
  - Solution: Gradually increase the plasma power. Higher power can increase the dissociation of the reactive gas ( $O_2$ ,  $N_2$ , etc.), leading to a higher concentration of reactive species and more efficient ligand removal.[3][4] Note that very high power can also cause substrate damage.
- Low Deposition Temperature: At lower temperatures, the energy might be insufficient for complete surface reactions and desorption of byproducts.
  - Solution: Increase the deposition temperature within the ALD window. Higher temperatures can promote more efficient ligand removal and produce denser films with lower impurity content.[5][6]
- Reactant Gas Composition: The choice and composition of the plasma gas can significantly impact impurity removal.
  - Solution for  $SiN_x$ : For silicon nitride deposition, using a mixture of  $H_2$  and  $N_2$  in the plasma can be more effective at removing carbon than  $N_2$  plasma alone. Hydrogen radicals are highly effective at breaking C-N and C-H bonds.[7]
  - Solution for  $SiO_2$ : Adding Ar to the  $O_2$  plasma can sometimes improve the efficiency of ligand removal.[8]

## Issue 2: Poor Film Uniformity and Conformality

Q: I am observing poor film uniformity across the wafer and low conformality in high-aspect-ratio structures. What should I investigate?

A: Non-uniformity and poor conformality in PEALD can stem from several factors, including precursor dosing, purge times, and the nature of the plasma.

#### Potential Causes & Solutions:

- **Incomplete Precursor Saturation:** The TDMAS precursor pulse may be too short to allow for a full monolayer to adsorb across the entire surface, especially in complex topographies.
  - **Solution:** Increase the TDMAS pulse time to ensure self-limiting growth is achieved. Saturation curves (plotting growth per cycle vs. precursor pulse time) should be generated to determine the minimum time required for saturation.[\[9\]](#)
- **Inadequate Purge Times:** If the purge step after the TDMAS pulse is too short, precursor molecules can remain in the chamber, leading to a Chemical Vapor Deposition (CVD)-like growth component and non-uniformity. Similarly, a short purge after the plasma step can leave reactive species that interact with the next TDMAS pulse.
  - **Solution:** Increase the duration of the purge steps. This ensures all non-chemisorbed precursors and reactive byproducts are removed from the chamber before the next step in the ALD cycle.
- **Plasma-Induced Non-Conformality:** The directional nature of ions in the plasma can lead to higher growth rates on horizontal surfaces compared to vertical sidewalls in high-aspect-ratio structures, a known issue in PEALD.[\[10\]](#)
  - **Solution:** Optimize the plasma parameters. Using a remote plasma source can help, as it primarily exposes the surface to radicals rather than energetic ions. For SiN<sub>x</sub>, introducing an H<sub>2</sub> plasma step before the N<sub>2</sub> plasma step has been shown to improve step coverage. [\[11\]](#)[\[12\]](#) Lowering the plasma power or pressure can also reduce ion bombardment effects.

## Issue 3: Low Growth Per Cycle (GPC)

Q: My growth per cycle (GPC) is lower than expected. What could be the reason?

A: A low GPC can be caused by several factors related to both the precursor and the plasma steps.

#### Potential Causes & Solutions:

- Low Deposition Temperature: While higher temperatures can help with impurity removal, very high temperatures (outside the ALD window) can lead to a decrease in GPC due to precursor desorption or a reduced density of reactive surface sites.<sup>[5]</sup>
  - Solution: Optimize the deposition temperature by performing a temperature window experiment to find the range where the GPC is stable and maximized.
- Insufficient Plasma Reactants: If the plasma exposure time or power is too low, the surface may not be fully reactivated for the next TDMAS pulse, leading to a lower GPC.
  - Solution: Ensure the plasma step is sufficient to fully react with the adsorbed precursor layer. This can be confirmed by running saturation curves for the plasma exposure time.<sup>[13]</sup>
- Precursor Degradation: TDMAS can be sensitive to storage conditions and handling.
  - Solution: Ensure the precursor is stored at the recommended temperature and that the delivery lines are properly heated to prevent condensation. Verify the integrity of the precursor.

## Data Presentation: PEALD Parameters for TDMAS

The following tables summarize key experimental parameters from various studies on PEALD using TDMAS for SiO<sub>2</sub> and SiN<sub>x</sub> deposition.

### Table 1: PEALD Parameters for SiO<sub>2</sub> Deposition using TDMAS and O<sub>2</sub> Plasma

Parameter	Value Range	Effect on Film Properties	Reference
Deposition Temperature	90 - 200 °C	Lower temperatures can lead to higher GPC but may increase impurity levels.	[14]
Plasma Power	50 - 300 W	Higher power generally improves film quality and reduces impurities, but may decrease GPC.	[3][14]
Plasma Exposure Time	3 - 6 s	Longer exposure improves film density and reduces impurities, but can decrease GPC.	[14]
TDMAS Pulse Time	0.4 - 1 s	Must be sufficient for saturation; longer pulses do not increase GPC in a self-limiting regime.	[13]
Growth Per Cycle (GPC)	0.78 - 1.15 Å/cycle	Varies significantly with temperature, plasma power, and exposure time.	[14]

**Table 2: PEALD Parameters for SiN<sub>x</sub> Deposition using TDMAS and N<sub>2</sub>/H<sub>2</sub> Plasma**

Parameter	Value Range	Effect on Film Properties	Reference
Deposition Temperature	250 - 400 °C	Higher temperatures generally improve film density and reduce wet etch rate.	[7]
Plasma Gas	N <sub>2</sub> , N <sub>2</sub> /H <sub>2</sub> mixture	N <sub>2</sub> /H <sub>2</sub> mixtures can be more effective at reducing carbon impurities and improving conformality.	[7]
Plasma Exposure Time	Varies	Longer exposure can improve film density and reduce wet etch rate.	[1]
TDMAS Pulse Time	Varies	Must be sufficient to achieve saturation for uniform growth.	
Growth Per Cycle (GPC)	~0.38 Å/cycle (with other precursors)	TDMAS GPC for SiN <sub>x</sub> is typically in a similar range.	[11]

## Experimental Protocols

This section provides a generalized methodology for optimizing a PEALD process using TDMAS.

### Protocol 1: Establishing the ALD Temperature Window

- **Set Initial Parameters:** Choose a starting set of parameters for TDMAS pulse time, purge time, plasma gas, plasma power, and plasma exposure time based on literature values.

- **Vary Substrate Temperature:** Perform a series of depositions at different substrate temperatures (e.g., in 25 °C increments from 100 °C to 350 °C) while keeping all other parameters constant.
- **Measure Film Thickness:** After deposition, measure the thickness of the resulting films using an appropriate technique (e.g., ellipsometry).
- **Calculate GPC:** Divide the film thickness by the number of ALD cycles to obtain the GPC for each temperature.
- **Plot and Analyze:** Plot the GPC as a function of temperature. The ALD window is the temperature range where the GPC is relatively constant.

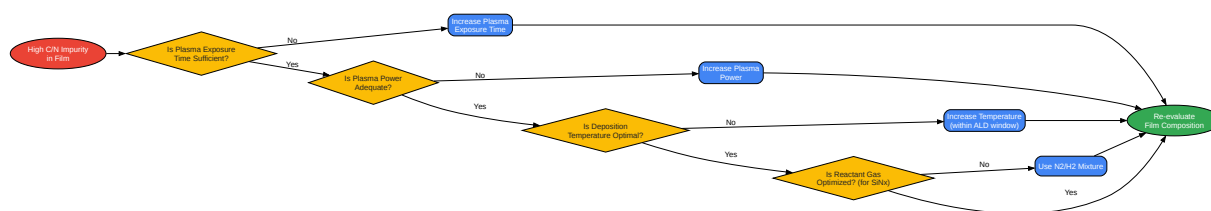
## Protocol 2: Saturation Curves for Precursor and Plasma Steps

- **Select Temperature:** Choose a deposition temperature within the established ALD window.
- **Precursor Saturation:**
  - Fix the plasma exposure time and purge times.
  - Perform a series of depositions with varying TDMAS pulse times (e.g., from 0.1 s to 2.0 s).
  - Measure the thickness and calculate the GPC for each pulse time.
  - Plot GPC vs. TDMAS pulse time. The saturation point is where the GPC no longer increases with increasing pulse time. Select a pulse time slightly longer than this to ensure robust processing.
- **Plasma Saturation:**
  - Fix the TDMAS pulse time (at the determined saturation value) and purge times.
  - Perform a series of depositions with varying plasma exposure times (e.g., from 1 s to 20 s).
  - Measure the thickness and calculate the GPC for each exposure time.

- Plot GPC vs. plasma exposure time. The saturation point is where the GPC stabilizes. Choose an exposure time in this saturated regime.

## Visualizations

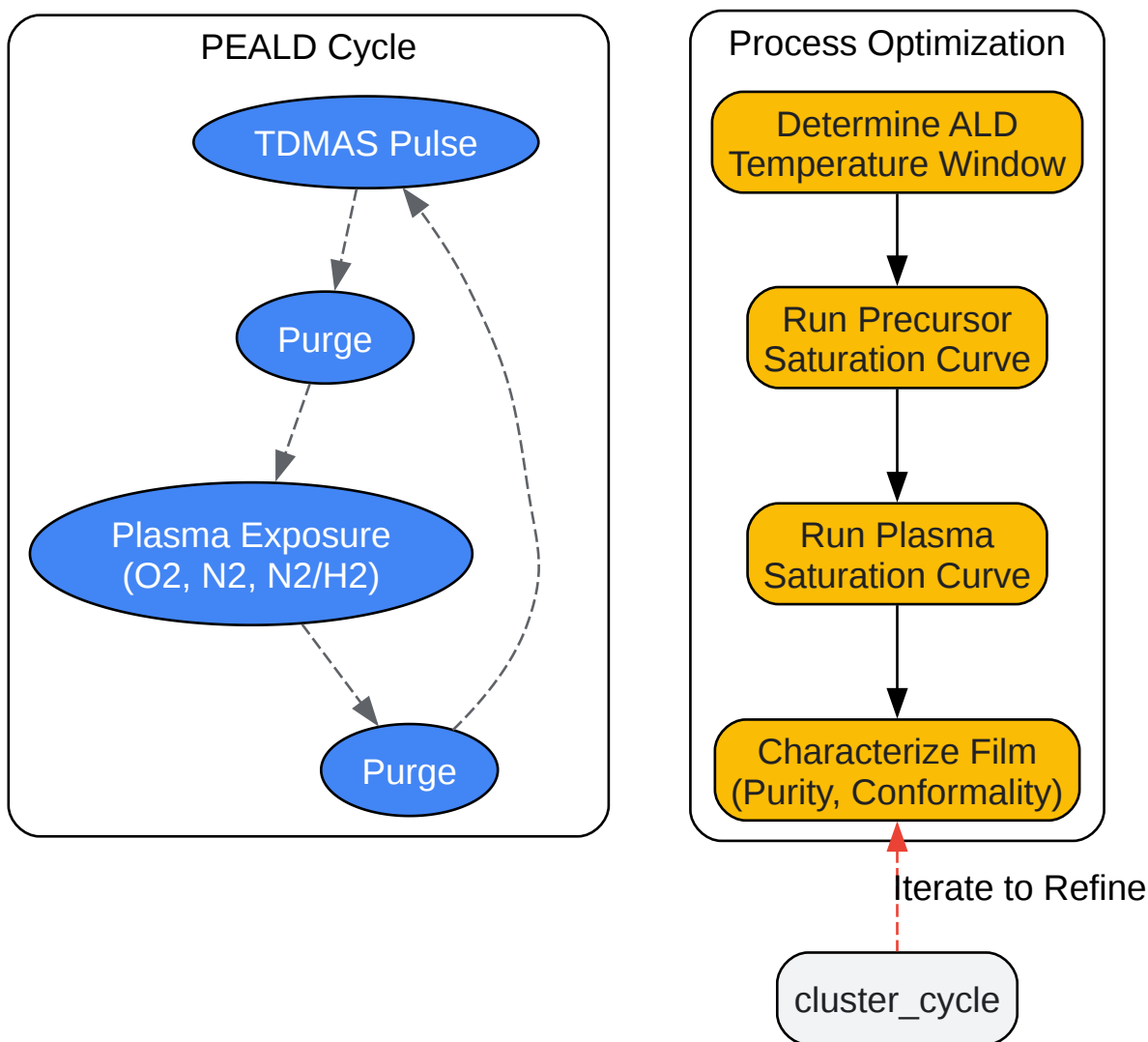
The following diagrams illustrate key workflows and relationships in optimizing PEALD processes with TDMAS.



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Caption: Troubleshooting flowchart for high impurity levels.





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Caption: General workflow for PEALD process optimization.

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